molecular formula C15H10F4O B1327673 3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone CAS No. 898768-82-6

3-(4-Fluorophenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B1327673
CAS No.: 898768-82-6
M. Wt: 282.23 g/mol
InChI Key: KKSRXUHXVLBDLK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone: is an organic compound that belongs to the class of aromatic ketones It features a propiophenone backbone substituted with fluorine atoms at specific positions on the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-fluorobenzene with 3,4,5-trifluoropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its ability to act as a ligand.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-3’,4’,5’-trifluorobenzophenone
  • 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropanol
  • 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropionic acid

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenyl)-3’,4’,5’-trifluoropropiophenone is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This results in distinct chemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug design and materials science.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSRXUHXVLBDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644604
Record name 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-82-6
Record name 1-Propanone, 3-(4-fluorophenyl)-1-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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